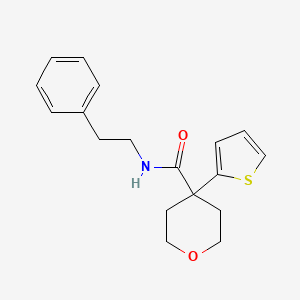
N-(2-phenylethyl)-4-(thiophen-2-yl)oxane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylethyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a useful research compound. Its molecular formula is C18H21NO2S and its molecular weight is 315.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-phenylethyl)-4-(thiophen-2-yl)oxane-4-carboxamide, identified by its compound ID G856-4643, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, including its molecular characteristics, mechanisms of action, and relevant case studies.
Molecular Characteristics
The compound has the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H21NO2S |
| Molecular Weight | 315.43 g/mol |
| LogP | 2.9577 |
| Polar Surface Area | 33.341 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
These properties suggest a moderate lipophilicity and potential for interaction with biological membranes, which is critical for its pharmacological effects .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of 2-phenyl-oxazole-4-carboxamide have shown to induce apoptosis in cancer cell lines. A study demonstrated that a related compound achieved an EC50 of 270 nM in human colorectal DLD-1 cells, indicating strong apoptotic induction capabilities .
Enzyme Inhibition
Inhibition of enzymes such as tyrosinase has been a focus of research due to its implications in melanoma treatment. Compounds with similar scaffolds have demonstrated potent tyrosinase inhibitory activity, with IC50 values as low as 0.51 μM . The structural features that enhance this activity include hydroxyl substitutions on the phenyl ring, which significantly improve inhibitory potency.
Study on Tyrosinase Inhibition
A comparative study evaluated various derivatives of phenolic compounds for their tyrosinase inhibition. Compounds bearing a 2,4-dihydroxyphenyl ring showed enhanced inhibitory effects compared to those with methoxy groups. The strongest inhibitors exhibited IC50 values ranging from 16.78 μM to 20.76 μM, highlighting the potential of these compounds in treating hyperpigmentation disorders .
Cytotoxicity Assessment
In a cytotoxicity study involving B16F10 melanoma cells, compounds structurally related to this compound were tested at varying concentrations (0, 1, 2, and 5 μM). Results indicated that certain derivatives significantly reduced cell viability at higher concentrations over a 72-hour exposure period, suggesting their potential as therapeutic agents against melanoma .
科学研究应用
Medicinal Chemistry
N-(2-phenylethyl)-4-(thiophen-2-yl)oxane-4-carboxamide has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Some studies suggest that derivatives of thiophene and oxane structures exhibit various biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Similar compounds have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects, which could be extrapolated to this compound .
- Antibacterial and Antifungal Properties : Research indicates that thiophene derivatives possess antibacterial and antifungal activities, suggesting that this compound may also exhibit similar properties .
Biological Evaluations
Biological evaluations of compounds similar to this compound have included:
- Cytotoxicity Testing : Compounds have been tested against human cancer cell lines (e.g., MCF-7 for breast cancer), showing varying degrees of cytotoxicity, with IC50 values indicating the concentration required to inhibit cell growth by 50%. For instance, some derivatives have demonstrated IC50 values below 10 μg/mL against certain cancer types .
- Mechanistic Studies : Understanding the mechanism of action is crucial for developing effective therapeutic agents. Preliminary studies suggest that these compounds may interact with specific molecular targets such as enzymes or receptors involved in cancer progression or microbial resistance .
Case Study 1: Anticancer Evaluation
In a study examining various thiophene derivatives, one compound demonstrated significant growth inhibition against breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutic agents like doxorubicin . This underscores the potential of this compound in oncological therapeutics.
Case Study 2: Antimicrobial Activity
A series of thiophene-based compounds were evaluated for their antibacterial properties against pathogens such as E. coli and S. aureus. Results indicated that certain substitutions increased efficacy significantly, suggesting that structural modifications in this compound could enhance its antimicrobial activity .
属性
IUPAC Name |
N-(2-phenylethyl)-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c20-17(19-11-8-15-5-2-1-3-6-15)18(9-12-21-13-10-18)16-7-4-14-22-16/h1-7,14H,8-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIISYZIHQCDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














